molecular formula C14H9ClN4 B069392 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile CAS No. 175134-97-1

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Cat. No.: B069392
CAS No.: 175134-97-1
M. Wt: 268.7 g/mol
InChI Key: ZBQDJHKTGYIRNK-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a chlorophenyl group, a pyrrole ring, and a pyrazole core with a carbonitrile substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Core: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Pyrrole Ring: The pyrrole ring is often synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.

    Attachment of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazoles or nitriles.

Scientific Research Applications

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile
  • 1-(3-chlorophenyl)-5-(1H-imidazol-1-yl)-1H-pyrazole-4-carbonitrile
  • 1-(3-bromophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile

Uniqueness

1-(3-chlorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity, while the pyrrole and pyrazole rings contribute to its stability and potential biological activity.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-pyrrol-1-ylpyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN4/c15-12-4-3-5-13(8-12)19-14(11(9-16)10-17-19)18-6-1-2-7-18/h1-8,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQDJHKTGYIRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(C=NN2C3=CC(=CC=C3)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80318150
Record name MLS000758484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175134-97-1
Record name MLS000758484
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80318150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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